Metabolic Pathway Specificity: (±)10(11)-DiHDPA as a Direct Marker of CYP Epoxygenase Activity
(±)10(11)-DiHDPA is the direct hydrolysis product of (±)10(11)-EpDPA, a specific epoxide formed by CYP450 epoxygenase action on the 10,11-double bond of DHA . This is in contrast to compounds like Protectin DX (PDX), which is produced by a double lipoxygenase (LOX) pathway and is structurally a 10(S),17(S)-dihydroxy derivative with a different double-bond geometry [1]. Quantifying (±)10(11)-DiHDPA thus provides a specific and direct measure of the CYP450 epoxygenase-sEH metabolic branch, enabling researchers to isolate the activity of this pathway from the LOX pathway.
| Evidence Dimension | Biosynthetic Origin and Structural Specificity |
|---|---|
| Target Compound Data | CYP450 epoxygenase metabolite; diol product of the 10,11-epoxide of DHA; racemic mixture |
| Comparator Or Baseline | Protectin DX: 15-LOX metabolite; stereospecific 10(S),17(S)-dihydroxy derivative of DHA |
| Quantified Difference | N/A (Qualitative pathway distinction) |
| Conditions | Enzymatic metabolism of DHA |
Why This Matters
Procuring the correct compound is essential for targeted lipidomics to distinguish between CYP450 and LOX branches of DHA metabolism, preventing misinterpretation of pathway-specific activities.
- [1] PubMed. Protectin DX, a double lipoxygenase product from DHA... View Source
